molecular formula C15H15F3N4OS B2384221 (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1448054-46-3

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2384221
CAS No.: 1448054-46-3
M. Wt: 356.37
InChI Key: IZYUWGURIWQWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical research due to its hybrid structure incorporating two privileged pharmacophores. The compound features a 1,2,4-thiadiazole ring linked via a methanone bridge to a phenylpiperazine moiety containing a trifluoromethyl group. The 1,2,4-thiadiazole scaffold is a recognized bioisostere of pyrimidine and pyridazine rings, which are common in nucleic acids and many therapeutic agents . This substitution can enhance properties like lipophilicity and membrane permeability, improving a compound's bioavailability and its ability to interact with biological targets such as enzymes and receptors . The piperazine ring is a ubiquitous feature in pharmaceuticals, contributing to favorable solubility and serving as a versatile linker that can enhance binding affinity to central nervous system targets and various GPCRs. The inclusion of the trifluoromethyl group is a common strategy in drug design to improve metabolic stability, modulate lipophilicity, and influence the compound's electronic properties, which can lead to increased potency . While the specific biological profile of this compound requires empirical determination by the researcher, compounds with analogous structures have been investigated across a wide spectrum of biological activities. These activities include serving as antagonists or allosteric modulators for neurological targets , antimicrobial agents , and cytotoxic entities in oncology research . This makes it a valuable chemical tool for probing new biological mechanisms and developing novel therapeutic candidates. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4OS/c1-10-19-13(24-20-10)14(23)22-7-5-21(6-8-22)12-4-2-3-11(9-12)15(16,17)18/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUWGURIWQWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Coupling with Piperazine: The final step would involve coupling the thiadiazole and trifluoromethyl-substituted phenyl intermediates with piperazine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: Reduction reactions might target the carbonyl group if present.

    Substitution: The aromatic ring and piperazine moiety can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups onto the aromatic ring or piperazine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of both the thiadiazole and piperazine components enhances the compound's efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Thiadiazole derivatives have been reported to possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases.

Neuropharmacology

Compounds containing piperazine are often studied for their neuropharmacological effects. The potential anxiolytic and antidepressant activities of this compound can be explored through its interaction with neurotransmitter systems.

Antitumor Activity

Preliminary studies suggest that the compound may induce apoptosis in cancer cells by activating specific biochemical pathways. This includes up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.

Material Science Applications

The unique chemical structure of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone also opens avenues in material sciences:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of materials.
  • Nanotechnology : The compound may be utilized in synthesizing nanoparticles with specific functional properties for drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiadiazole derivatives similar to the target compound against clinical isolates of bacteria. Results indicated a significant reduction in bacterial growth, suggesting the potential for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that a related thiadiazole derivative inhibited pro-inflammatory cytokine production in macrophages, highlighting its potential application in treating inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Variations

  • Thiadiazole vs. Triazole: The target compound’s 1,2,4-thiadiazole ring differs from triazole-containing analogs (e.g., 3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)(p-Tolyl)Methanone ).
  • Substituent Effects : The 3-methyl group on the thiadiazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ), balancing activity and solubility.

Piperazine Substitutions

  • Trifluoromethylphenyl vs. Sulfonyl/Aryl Groups: The 3-(trifluoromethyl)phenyl substituent on the piperazine contrasts with sulfonyl-linked aryl groups in 2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives . The trifluoromethyl group’s electron-withdrawing nature may enhance receptor affinity compared to electron-donating methoxy or nitro groups .

Pharmacological and Physicochemical Properties

QSAR and Molecular Modeling

  • LogP and Bioavailability: The trifluoromethyl group increases logP (predicted ~3.2) compared to nitro-substituted analogs (e.g., 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)-1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives, logP ~2.5) . Higher logP may improve membrane permeability but risks solubility issues.
  • Enzyme Binding: Molecular docking studies (e.g., ) suggest thiadiazole-linked methanones exhibit stronger intermolecular interactions (e.g., hydrogen bonding with cysteine residues) than triazole-thioacetate derivatives.

Biological Activity

The compound (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is part of a class of thiadiazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and antimicrobial applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula C15H15F3N4OSC_{15}H_{15}F_3N_4OS. The structure features a thiadiazole ring, which is known for its biological significance, linked to a piperazine moiety substituted with a trifluoromethyl group.

Thiadiazole derivatives are known to exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thiadiazole compounds act as inhibitors of key enzymes involved in cellular proliferation and survival. For instance, certain derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP) , an enzyme involved in DNA repair mechanisms, making them potential candidates for cancer therapy .
  • Antimicrobial Activity : Thiadiazole compounds have demonstrated efficacy against various pathogens, including fungi and bacteria. Their mechanism often involves disrupting microbial cell wall synthesis or inhibiting critical metabolic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Cytotoxicity Assays : In vitro assays have shown that compounds similar to the target compound exhibit significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 2.32 µM to 10.10 µM depending on structural modifications .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, suggesting a mechanism that prevents cancer cell division and promotes apoptosis .
CompoundCell LineIC50 (µM)Mechanism
4eMCF-75.36Cell cycle arrest
4iMCF-72.32Apoptosis induction
5eHepG218PARP inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Fungal and Bacterial Inhibition : The presence of the thiadiazole ring enhances activity against various microbial strains. For example, compounds derived from similar structures have shown promising results against fungal pathogens and bacterial strains such as E. coli and S. aureus .

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the efficacy of various thiadiazole derivatives against MCF-7 and HepG2 cells. The results indicated that modifications to the piperazine moiety significantly enhanced anticancer activity, highlighting the importance of structural optimization in drug design .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazole derivatives, demonstrating their effectiveness in inhibiting fungal growth in vitro. The results suggested that these compounds could serve as lead candidates for developing new antifungal agents .

Q & A

Q. Optimization strategies :

  • Catalyst screening : Triethylamine or DMAP improves nucleophilic substitution efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures enhances purity.
  • Yield monitoring : Use HPLC to track intermediate formation (C18 column, acetonitrile/water gradient) .

Basic: Which analytical techniques are critical for structural validation, and what key spectral markers should be prioritized?

Answer:
Essential techniques :

  • NMR :
    • ¹H NMR : Look for singlet peaks at δ 2.5–3.0 ppm (piperazine CH₂ groups) and δ 3.7–4.2 ppm (thiadiazole-CH₃).
    • ¹³C NMR : Signals at ~170 ppm (carbonyl carbon) and 110–120 ppm (CF₃ aromatic carbons) confirm connectivity .
  • HRMS : Exact mass verification (e.g., m/z ~410.1 for [M+H]⁺) ensures molecular integrity.
  • IR : Stretching at 1650–1680 cm⁻¹ (C=O) and 1120–1150 cm⁻¹ (C-F) .

Cross-validation : Combine XRD (for crystalline intermediates) and LC-MS to resolve ambiguities in stereochemistry .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., thiadiazole ring opening) be investigated?

Answer:
Methodological approach :

Byproduct isolation : Use preparative TLC or HPLC to isolate impurities.

Mechanistic probes :

  • Isotopic labeling : Introduce ¹⁸O or deuterium to trace hydrolysis pathways.
  • Kinetic studies : Vary pH (4–10) and temperature to identify degradation triggers.

Computational modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic stability of intermediates and transition states .

Case example : A 2022 study resolved thiadiazole ring-opening byproducts via LC-MS/MS fragmentation patterns and proposed a base-catalyzed hydrolysis mechanism .

Advanced: What strategies are effective in molecular docking studies to evaluate this compound’s biological targets?

Answer:
Protocol :

  • Target selection : Prioritize receptors with known affinity for piperazine derivatives (e.g., serotonin or dopamine receptors).
  • Docking software : Use AutoDock Vina or Schrödinger Glide with the following parameters:
    • Grid box : Centered on binding pockets (e.g., 5-HT₂A receptor’s orthosteric site).
    • Scoring : Include MM-GBSA for binding energy refinement.
  • Validation : Compare docking poses with co-crystallized ligands (PDB: 6WGT) to assess steric/electronic complementarity .

Key finding : A 2023 study identified strong π-π stacking between the trifluoromethylphenyl group and Tyr370 in 5-HT₂A, suggesting antagonistic potential .

Advanced: How should contradictory spectral data (e.g., NMR vs. XRD) be resolved during characterization?

Answer:
Troubleshooting workflow :

Replicate experiments : Ensure consistency across NMR (500 MHz+, DMSO-d₆) and XRD (single-crystal) datasets.

Dynamic effects : Use VT-NMR (variable temperature) to detect conformational flexibility.

Complementary techniques :

  • Solid-state NMR : Resolve discrepancies between solution and crystal structures.
  • NOESY : Identify through-space interactions to validate piperazine-thiadiazole orientation .

Example : A 2021 study resolved conflicting NOE signals by attributing them to rapid chair flipping of the piperazine ring in solution .

Advanced: What formulation challenges arise due to the compound’s poor aqueous solubility, and how can they be mitigated?

Answer:
Strategies :

  • Salt formation : React with HCl or maleic acid to improve hydrophilicity.
  • Nanoformulation : Use PLGA nanoparticles (100–200 nm) or liposomes for enhanced bioavailability.
  • Co-solvents : Ethanol/Cremophor EL mixtures (20% v/v) stabilize solutions for in vivo dosing .

Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) confirm excipient compatibility .

Advanced: How does the compound’s stability under physiological pH (e.g., vs. 7.4) impact experimental design?

Answer:
pH-dependent degradation :

  • Acidic conditions (pH 1.2) : Hydrolysis of the methanone bridge dominates (t₁/₂ ~4 hrs).
  • Neutral/basic conditions (pH 7.4) : Thiadiazole ring oxidation occurs, forming sulfoxide derivatives .

Q. Design adjustments :

  • Buffered systems : Use phosphate (pH 7.4) or citrate (pH 5.0) buffers in kinetic assays.
  • Protective agents : Add antioxidants (e.g., BHT) to cell culture media .

Advanced: How can SAR studies be designed to compare this compound with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives)?

Answer:
SAR framework :

Analog synthesis : Replace CF₃ with Cl, Br, or OCF₃ groups via Suzuki coupling.

Biological assays :

  • In vitro : Measure IC₅₀ against kinase panels (e.g., EGFR, VEGFR-2).
  • In silico : Generate 3D-QSAR models (CoMFA/CoMSIA) to map substituent effects.

Data integration : Cluster analysis (e.g., PCA) correlates electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .

Outcome : A 2024 study found CF₃ analogs exhibit 10-fold higher EGFR inhibition than Cl derivatives due to enhanced hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.